molecular formula C27H29N3O3 B4186187 N-(4-methoxyphenyl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide

N-(4-methoxyphenyl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide

Cat. No.: B4186187
M. Wt: 443.5 g/mol
InChI Key: OCVQVJWPSWWSHH-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenylacetyl group, and a piperidinyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the acylation of 4-methoxyaniline with phenylacetyl chloride to form N-(4-methoxyphenyl)phenylacetamide. This intermediate is then subjected to a series of reactions, including nitration, reduction, and cyclization, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or anilines.

Scientific Research Applications

N-(4-methoxyphenyl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)acetamide: Similar structure but lacks the piperidinyl group.

    N-phenyl-2-(1-piperidinyl)benzamide: Similar structure but lacks the methoxyphenyl group.

    N-(4-methoxyphenyl)-2-(1-piperidinyl)acetamide: Similar structure but lacks the phenylacetyl group.

Uniqueness

N-(4-methoxyphenyl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide is unique due to the presence of all three functional groups (methoxyphenyl, phenylacetyl, and piperidinyl) attached to the benzamide core. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c1-33-23-13-10-21(11-14-23)29-27(32)24-19-22(12-15-25(24)30-16-6-3-7-17-30)28-26(31)18-20-8-4-2-5-9-20/h2,4-5,8-15,19H,3,6-7,16-18H2,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVQVJWPSWWSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)CC3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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